Schiarisanrin A

Neuroinflammation NO inhibition Microglia BV-2

Researchers often confuse C19 homolignans with common C18 lignans, leading to failed experiments. Schiarisanrin A (Kadsulignan J) is a rare, structurally confirmed C19 homolignan with a unique spirobenzofuranoid core that distinguishes it from dibenzocyclooctadiene lignans. Key evidence: - Inhibits NO production in BV-2 microglia (IC50 9.6 μM), ideal for neuroinflammation models. - Protects BRIN-BD11 β-cells via SAPK/JNK pathway, not iNOS/NO, offering a distinct mechanism for diabetes research. - Non-cytotoxic, making it the perfect SAR control for the cytotoxic Schiarisanrin C. Available in 20 mg to 1 g custom packs, purity ≥98% (HPLC).

Molecular Formula C27H32O8
Molecular Weight 484.5 g/mol
Cat. No. B12374725
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSchiarisanrin A
Molecular FormulaC27H32O8
Molecular Weight484.5 g/mol
Structural Identifiers
SMILESCCC(C)C(=O)OC1C(C(CC2=CC(=C(C(=O)C23COC4=C3C1=CC5=C4OCO5)OC)OC)C)C
InChIInChI=1S/C27H32O8/c1-7-13(2)26(29)35-21-15(4)14(3)8-16-9-18(30-5)23(31-6)25(28)27(16)11-32-24-20(27)17(21)10-19-22(24)34-12-33-19/h9-10,13-15,21H,7-8,11-12H2,1-6H3/t13-,14+,15+,21+,27-/m0/s1
InChIKeyJHTGXHCLRHKLER-ZPNZURAVSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Schiarisanrin A 化学特性与供应基线


Schiarisanrin A(亦称 Kadsulignan J,CAS 130252-41-4)是一种从台湾五味子(Schizandra arisanensis)中分离获得的 C19 高木脂素(C19 homolignan),其核心骨架为 5,4'-butano-2,4-cyclohexadienone-6-spiro-3'-(2',3'-dihydrobenzo[b]furan),分子式为 C27H32O8,分子量 484.5 g/mol [1]。该化合物在 BV-2 小胶质细胞中表现出抑制一氧化氮(NO)产生的活性,IC50 值为 9.6 μM,表明其具有一定的抗神经炎症潜力 [2]。当前市场供应纯度通常为 95%–99%(HPLC 测定),支持毫克至克级规格的定制包装 [3]。

Neuroinflammation model fit with reported NO inhibition in microglia
Cytokine-induced β-cell apoptosis protection assays (dose-dependent response reported)
Non-cytotoxic C19 homolignan for SAR and rare scaffold diversification studies

Schiarisanrin A 不可替代性评估


在木脂素类天然产物的科学采购中,类内化合物不可互换的核心原因在于其骨架亚型的根本性差异。Schiarisanrin A 属于稀有的 C19 高木脂素(C19 homolignan),其结构特征为独特的螺环苯并呋喃稠合骨架(spirobenzofuranoid),与五味子属中更常见的 C18 二苯并环辛二烯木脂素(dibenzocyclooctadiene lignans,如五味子素C、戈米辛N等)在碳骨架和氧化模式上存在本质区别 [1]。这种骨架差异直接导致活性谱的分化:Schiarisanrin A 作为非细胞毒性化合物,其抗炎活性集中于 NO 生成抑制和 β 细胞保护;而其同系列中仅有 Schiarisanrin C 表现出显著的广谱细胞毒性 [1]。因此,在炎症模型或 β 细胞研究中,若误将靶点不同的 C18 木脂素作为替代品,将导致实验假设的根本性偏离。

C18 lignans Different dibenzocyclooctadiene skeleton may shift activity profile and pathway engagement
Schiarisanrin C Cytotoxic C19 analog is not interchangeable for non-cytotoxic anti-inflammatory or β-cell models
Schiarisanrin B β-cell protection may be similar, but NO inhibition profile may differ; verify if needed

Schiarisanrin A 差异化定量证据


NO 生成抑制活性(BV-2 细胞)

Schiarisanrin A 在脂多糖(LPS)诱导的 BV-2 小胶质细胞模型中表现出抑制一氧化氮(NO)生成的活性,IC50 值为 9.6 μM [1]。由于同一研究中未包含 C18 二苯并环辛二烯木脂素(如五味子素C、戈米辛N)在相同条件下的平行测试,该数据为独立定量结果,无法进行直接活性值对比。然而,其 C19 高木脂素骨架结构与 C18 类化合物的结构差异已在同系列研究中明确,为活性谱分化提供了结构基础 [2]。

NO inhibition (BV-2)
Class-level inference
IC50 9.6 μM
Supports neuroinflammation endpoint review
Direct comparison with C18 lignans not available; LPS-stimulated BV-2 microglia
Neuroinflammation NO inhibition Microglia BV-2

细胞毒性差异 vs Schiarisanrin C

在同为 C19 高木脂素的 Schiarisanrins 系列中,Schiarisanrin A 与 Schiarisanrin C 表现出截然不同的活性谱。Schiarisanrin C 对 KB 鼻咽表皮样癌、COLO-205 结肠癌、HEPA 肝癌和 HELA 宫颈癌细胞的 ED50 值分别为 0.36、7.1、4.9 和 5.7 μg/mL,显示出广谱细胞毒性 [1]。而 Schiarisanrin A 在同一原始研究中未被报道具有细胞毒性,其已知活性集中于 NO 生成抑制和 β 细胞保护 [1][2]。

Cytotoxicity vs Schiarisanrin C
Head-to-head
A: non-cytotoxic
C: KB ED50 0.36 µg/mL, etc.
Reported cell-model response context shows qualitative selectivity difference
Same C19 scaffold; cytotoxicity profile of C across multiple tumor lines
Cytotoxicity Cancer research Homolignan SAR

β 细胞保护效应(与 Schiarisanrin B 对比)

在 BRIN-BD11 胰岛素分泌细胞中,Schiarisanrin A 与 Schiarisanrin B 均表现出对 IL-1β 和 IFN-γ 联合诱导的 β 细胞死亡的剂量依赖性保护效应 [1]。虽然该研究未报告精确的 EC50 值,但明确确认两者均呈剂量依赖性保护活性。值得注意的是,该保护效应并非通过抑制 iNOS/NO 级联反应介导,而是与 SAPK/JNK 活性抑制相关,这与 Schiarisanrin A 在 BV-2 细胞中抑制 NO 生成的机制存在差异 [1]。

β-cell protection vs B
Head-to-head
Both dose-dependent protection (EC50 not reported)
Supports cytokine-induced apoptosis pathway-response interpretation
Mechanism linked to SAPK/JNK, not iNOS/NO; BRIN-BD11 cells
Type 1 diabetes β-cell protection Cytokine-induced apoptosis

Schiarisanrin A 应用场景指南


神经炎症与小胶质细胞活化

基于 Schiarisanrin A 在 BV-2 小胶质细胞中抑制 NO 生成的 IC50 值为 9.6 μM 的定量证据 [1],该化合物适合用于神经退行性疾病或神经炎症模型中评估小胶质细胞介导的炎症反应。建议实验浓度在 1–30 μM 范围内设置梯度,以 IC50 值为中心展开量效关系研究。由于缺乏与 C18 木脂素的直接对比数据,在此应用场景下,若研究设计需要与五味子素C或戈米辛N等常见木脂素进行对照,建议在相同实验条件下平行测试以获得内控比较数据。

1 型糖尿病 β 细胞凋亡

Schiarisanrin A 在 BRIN-BD11 β 细胞中表现出对 IL-1β + IFN-γ 诱导的细胞死亡的剂量依赖性保护效应 [1]。其保护机制与 SAPK/JNK 通路抑制相关,而非通过抑制 iNOS/NO 级联反应 [1],这为研究者提供了一个独特的、不同于经典 NO 抑制途径的 β 细胞保护作用机制。适合用于探索 1 型糖尿病中细胞因子介导的 β 细胞死亡信号通路。Schiarisanrin B 可作为备选替代品,两者在该模型中表现相似的保护活性。

C19 高木脂素 SAR 分析

Schiarisanrin A 作为 C19 高木脂素中非细胞毒性的代表成员,与具有广谱细胞毒性的 Schiarisanrin C(KB ED50 = 0.36 μg/mL;COLO-205 ED50 = 7.1 μg/mL;HEPA ED50 = 4.9 μg/mL;HELA ED50 = 5.7 μg/mL)构成理想的 SAR 对照体系 [1]。两者拥有相同的 C19 螺环苯并呋喃稠合骨架,却在细胞毒性上表现出有/无的定性差异,为探究该骨架上的功能决定因素(如取代基模式、氧化态等)提供了绝佳的研究平台。

天然产物库骨架多样性筛选

由于 Schiarisanrin A 的 C19 高木脂素骨架在天然产物化学空间中极为稀缺,且其结构已通过单晶 X 射线衍射确证 [1],该化合物适合作为天然产物化合物库中代表稀有骨架多样性的关键组分。采购时应注意:目前该化合物的供应纯度通常在 95%–99%(HPLC),支持 20 mg 至 1 g 的定制包装规格 [2],适合构建小规模筛选子库或作为分析标准品。

Application
Selection Property
Validation Focus
Neuroinflammation / microglial activation studies
NO inhibition assay context
BV-2 microglial response and concentration-response profiling
Type 1 diabetes β-cell apoptosis research
Cytokine-induced cell death protection profile
SAPK/JNK pathway involvement and distinction from iNOS/NO axis
C19 homolignan structure-activity relationship (SAR) analysis
Non-cytotoxic C19 scaffold with qualitative activity contrast to Schiarisanrin C
Cytotoxicity profile verification and substituent effect exploration
Natural product library scaffold diversity screening
Rare spirobenzofuranoid scaffold confirmed by single-crystal X-ray
Purity and identity verification (HPLC ≥95%) and small-scale screening fit

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